molecular formula C18H22O4 B5064028 1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene

1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5064028
M. Wt: 302.4 g/mol
InChI Key: IKCHZJVKOKPVRM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of an ethoxy group and a methoxyphenoxypropoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In a typical Suzuki–Miyaura coupling reaction, an aryl halide is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: Research in biology may explore the compound’s interactions with biological molecules and its potential as a probe for studying biochemical pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may be investigated for its potential therapeutic properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects.

For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

1-Ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-3-20-15-8-10-16(11-9-15)21-12-5-13-22-18-7-4-6-17(14-18)19-2/h4,6-11,14H,3,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCHZJVKOKPVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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